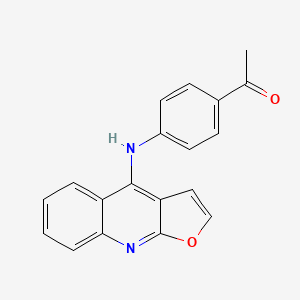
CIL-102
Cat. No. B1196993
Key on ui cas rn:
479077-76-4
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952033B2
Procedure details


1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone (compound 1) was prepared according to the method as described in Example 4 of U.S. Pat. No. 6,750,223 B2. The thus obtained compound 1 (0.30 g, 1 mmol), 2-aminoethoxyamine.HCl (0.28 g, 2.5 mmol), and K2CO3 (0.69 g, 5.0 mmol) were added into EtOH (10 mL). The resultant mixture was subjected to reflux for 4 hours (TLC monitoring), followed by evaporation under reduced pressure. The residue thus acquired was dissolved in CH2Cl2 (50 mL). The CH2Cl2 layer was washed sequentially with H2O and brine, was dried using Na2SO4, and was subjected to an evaporation treatment. The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50), followed by recrystallization from EtOH. The title compound 13a as a light yellow solid (0.45 g, 96% yield) was obtained.
[Compound]
Name
6,750,223 B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[NH2:24][CH2:25][CH2:26][O:27][NH2:28].Cl.C([O-])([O-])=O.[K+].[K+]>CCO>[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[NH2:24][CH2:25][CH2:26][O:27][N:28]=[C:21]([C:18]1[CH:19]=[CH:20][C:15]([NH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]=[C:5]3[O:1][CH:2]=[CH:3][C:4]=23)=[CH:16][CH:17]=1)[CH3:22] |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
6,750,223 B2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCON
|
Step Four
Step Five
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours (TLC monitoring)
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue thus acquired was dissolved in CH2Cl2 (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The CH2Cl2 layer was washed sequentially with H2O and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallization from EtOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCON=C(C)C1=CC=C(C=C1)NC1=C2C(=NC3=CC=CC=C13)OC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.45 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
